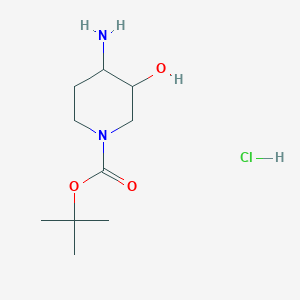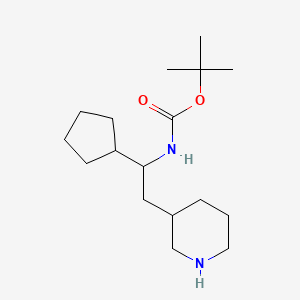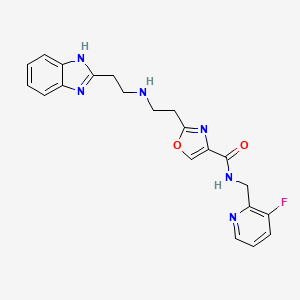
1-Pentyne, 3-ethyl-
Overview
Description
1-Pentyne, 3-ethyl- is a chemical compound that belongs to the alkyne family. It is also known as 3-ethyl-1-pentyne and has a molecular formula of C8H14. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Reactivity and Product Formation :
- Diatomic carbon C2 reacts with alkenes like propylene and butenes to produce products including 1-pentyne derivatives through a mechanism involving 1,4-diradical and 1,6-diradical intermediates (Skell et al., 1989).
Catalysis in Organic Synthesis :
- Rhodium(I) and Iridium(I) complexes catalyze intramolecular hydroamination, leading to the conversion of 4-pentyn-1-amine to 2-methyl-1-pyrroline, demonstrating the utility of 1-pentyne derivatives in organic synthesis (Field et al., 2005).
Photolysis Studies :
- Gas phase photolysis studies of 1-pentene at specific wavelengths identified major and minor dissociation products, including 1-pentyne derivatives, providing insights into the behavior of these compounds under certain conditions (Niedzielski & Gawłowski, 1979).
Synthesis of Natural Products :
- The synthesis of the macrolide natural product (S)-phoracantholide J was achieved using 1-pentyne derivatives in key steps, showcasing their application in complex natural product synthesis (Avocetien et al., 2016).
Surface Chemistry :
- A study on the reactivity of 1-alkenes, including 1-pentyne, toward hydrogen-terminated Si(111) surfaces revealed that introducing heteroatoms next to the alkene functional group improved reactivity and surface coverage, highlighting its application in surface chemistry (Gangarapu et al., 2015).
Lewis Pair Chemistry :
- Research on the reactions of an intramolecular frustrated Lewis pair with unsaturated substrates like 1-pentyne shed light on the mechanisms and potential applications of these compounds in Lewis pair chemistry (Mömming et al., 2009).
Polymer Synthesis :
- The polymerization of monosubstituted acetylenes with a zwitterionic rhodium(I) complex showed high activity for the polymerization of compounds like 3-
Hydrocarbon Transformation :
- Codimerization studies of ethylene with n-pentenes and propylene with n-butenes on an alkaline catalyst showed the formation of products like 3-ethylpent-1-ene, indicating the role of 1-pentyne derivatives in hydrocarbon transformation processes (Ansheles et al., 1976).
Cytotoxic Activity Studies :
- A study on the synthesis and evaluation of cytotoxic activity derived from 2,3-diyne-1,4-naphthoquinones, which involved derivatives like 1-pentyne, contributed valuable information to medicinal chemistry, especially in the context of potential antitumor activities (da Silva et al., 2012).
Conformational Analysis :
- Experimental and theoretical studies on the molecular structure and conformations of 1-pentyne provided insights into the conformational behavior of such molecules, crucial for understanding their reactivity and interactions in various scientific applications (Trætteberg et al., 1999).
Organometallic Chemistry :
- Research on the reactivity of acetylenes toward the titanocene vinylidene fragment, including reactions with 1-pentyne, contributed to the understanding of organometallic chemistry and its potential applications in synthesis and catalysis (Beckhaus et al., 1996).
properties
IUPAC Name |
3-ethylpent-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-7(5-2)6-3/h1,7H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWGXWSBPXLXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334158 | |
| Record name | 1-Pentyne, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentyne, 3-ethyl- | |
CAS RN |
21020-26-8 | |
| Record name | 3-Ethyl-1-pentyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21020-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentyne, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride](/img/structure/B1654011.png)
![Ethyl 2-[2-(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B1654012.png)

![tert-Butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1654014.png)




![2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1654023.png)
![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol](/img/structure/B1654025.png)

![8-[3-(2-Methoxyphenyl)propanoyl]-2-methyl-N-phenyl-2,8-diazaspiro[4.5]decane-3-carboxamide](/img/structure/B1654028.png)
![cyclopentyl[3-(5-methyl-2-phenyl-1H-imidazol-1-yl)-1-pyrrolidinyl]methanone](/img/structure/B1654031.png)
![2-Ethoxy-1-(4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-ethanone](/img/structure/B1654032.png)